Cas no 38115-21-8 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)-)

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)- structure
38115-21-8 structure
Productnaam:5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)-
CAS-nummer:38115-21-8
MF:C15H15N3O5S2
MW:381.42670083046
CID:312175
PubChem ID:162287

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)-
    • BD 1008-D5 DIHYDROBROMIDE
    • DESACETYLCEPHAPIRIN
    • (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Q27294040
    • 38115-21-8
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(HYDROXYMETHYL)-8-OXO-7-((2-(4-PYRIDINYLTHIO)ACETYL)AMINO)-, (6R,7R)-
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-(((4-pyridinylthio)acetyl)amino)-, (6R-trans)-
    • CHEMBL4466188
    • (6R,7R)-3-(HYDROXYMETHYL)-8-OXO-7-((((PYRIDIN-4-YL)SULFANYL)ACETYL)AMINO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • DEACETYLCEPHAPIRIN
    • XX90DN99PA
    • Desacetyl cephapirin
    • CEFAPIRIN SODIUM IMPURITY B [EP IMPURITY]
    • Desacetyl Cefapirin (sodium salt)
    • NS00096955
    • DEACETYLCEFAPIRIN
    • DTXSID00959064
    • 3-(Hydroxymethyl)-8-oxo-7-((2-(4-pyridylthio)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-carboxylic acid
    • BDBM50515490
    • (6R,7R)-3-(Hydroxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • UNII-XX90DN99PA
    • CEFAPIRIN SODIUM IMPURITY B (EP IMPURITY)
    • Inchi: InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)
    • InChI-sleutel: IOFHZPVEQXTSQW-UHFFFAOYSA-N
    • LACHT: OCC1CSC2N(C(=O)C2NC(=O)CSC2C=CN=CC=2)C=1C(O)=O

Berekende eigenschappen

  • Exacte massa: 381.04545
  • Monoisotopische massa: 381.045312
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 6
  • Complexiteit: 606
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _1.7
  • Topologisch pooloppervlak: 170

Experimentele eigenschappen

  • Dichtheid: 1.64
  • Kookpunt: 826.4°Cat760mmHg
  • Vlampunt: 453.6°C
  • Brekindex: 1.739
  • PSA: 119.83

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-(hydroxymethyl)-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd